EM574: A Technical Guide for Researchers and Drug Development Professionals
EM574: A Technical Guide for Researchers and Drug Development Professionals
Introduction
EM574 is a potent, non-peptide agonist of the motilin receptor, derived from the macrolide antibiotic erythromycin (B1671065).[1][2] Its chemical designation is de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal. EM574 has demonstrated significant prokinetic activity, stimulating gastrointestinal motility, which has led to its investigation as a therapeutic agent for conditions such as gastroparesis and delayed gastric emptying.[3] This document provides a comprehensive technical overview of EM574, including its chemical structure, mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols.
Chemical Structure
The chemical structure of EM574 is presented below. The IUPAC name for EM574 is (2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one.
Molecular Formula: C36H63NO12
2D Structure:
3D Conformer:
Mechanism of Action and Signaling Pathways
EM574 exerts its prokinetic effects by acting as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract. The binding of EM574 to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and enhanced gastrointestinal motility.
The primary signaling pathway activated by the motilin receptor involves the coupling to Gαq and Gα13 subunits. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
In parallel, the activation of Gα13 and DAG stimulates the RhoA/Rho-kinase pathway. Rho-kinase inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition of MLCP sensitizes the contractile apparatus to Ca2+, resulting in a more sustained contraction for a given level of intracellular Ca2+.
The following diagrams, generated using the DOT language, illustrate the motilin receptor signaling pathway and a general experimental workflow for studying motilin receptor agonists.
Caption: Motilin Receptor Signaling Pathway initiated by EM574.
Caption: General Experimental Workflow for Characterizing EM574.
Data Presentation
The following tables summarize key quantitative data from various studies on EM574.
Table 1: Receptor Binding Affinity of EM574
| Parameter | Value | Species | Tissue | Reference |
| Kd | 7.8 x 10⁻⁹ M | Human | Gastric Antrum Smooth Muscle | [1] |
| pIC50 | 8.21 ± 0.13 | Rabbit | Gastric Antrum Smooth Muscle | [2] |
Table 2: In Vitro Functional Activity of EM574
| Parameter | Value | Species | Tissue | Reference |
| Concentration for Contraction | 10⁻⁷ - 10⁻⁵ M | Human | Gastric Antrum Muscle Strips | [1] |
| Peak Myocyte Shortening | 10⁻⁷ M | Human | Isolated Gastric Myocytes | [1] |
| pEC50 for Contraction | 8.26 ± 0.04 | Rabbit | Isolated Intestine | [2] |
Table 3: In Vivo Prokinetic Effects of EM574 in Dogs
| Dose (intraduodenal) | Effect | Condition | Reference |
| 0.03 mg/kg | Stimulated antral motility and significantly enhanced gastric emptying | Normal | [3] |
| 0.03 mg/kg | Increased antral motility and reversed delayed gastric emptying | Gastroparesis induced by oleic acid or dopamine | [3] |
| 10 µg/kg | Significantly accelerated gastric emptying of liquids | Normal | [4][5] |
| 30 µg/kg | Significantly accelerated gastric emptying of solids | Normal | [4][5] |
| 30 µg/kg | Completely restored solid and liquid gastric emptying and muscle contractility | Clonidine-induced gastroparesis | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize EM574.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of EM574 for the motilin receptor.
General Protocol:
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Membrane Preparation: Homogenize gastric antrum smooth muscle tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
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Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled EM574.
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Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the EM574 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of EM574 that inhibits 50% of the specific binding of the radioligand). The Kd for EM574 can be calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Smooth Muscle Contraction Assay
Objective: To assess the functional activity of EM574 in inducing smooth muscle contraction.
General Protocol:
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Tissue Preparation: Dissect muscle strips from the gastric antrum or intestine of the test species (e.g., human, rabbit).
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Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
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Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record changes in muscle tension.
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Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
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Drug Administration: Add cumulative concentrations of EM574 to the organ bath and record the resulting contractile responses.
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Data Analysis: Measure the amplitude of the contractions at each concentration of EM574. Plot the contractile response as a percentage of the maximum response against the logarithm of the EM574 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of EM574 that produces 50% of the maximal response) and the maximum effect (Emax).
In Vivo Gastric Emptying Studies in Conscious Dogs
Objective: To evaluate the prokinetic effects of EM574 on gastric emptying in a whole animal model.
General Protocol:
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Animal Model: Use conscious dogs equipped with gastric and duodenal cannulas for drug administration and sample collection.
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Test Meal: Administer a standardized test meal to the dogs. The meal may consist of a solid component (e.g., radiolabeled meal) and a liquid component (e.g., phenol (B47542) red solution).
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Drug Administration: Administer EM574, typically intraduodenally, at various doses.
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Gastric Emptying Measurement:
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Solid Phase: At different time points after meal ingestion, collect gastric contents and measure the amount of the solid marker remaining in the stomach.
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Liquid Phase: At different time points, collect duodenal samples and measure the concentration of the liquid marker to determine the rate of liquid emptying from the stomach.
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Acetaminophen (B1664979) Absorption Method (Indirect): Administer acetaminophen with the meal and measure its plasma concentration over time. The rate of acetaminophen absorption reflects the rate of gastric emptying.
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Data Analysis: Calculate the gastric emptying rate for both the solid and liquid phases of the meal and compare the rates in the presence and absence of EM574. Analyze the dose-response relationship for the effect of EM574 on gastric emptying.
Conclusion
EM574 is a well-characterized, potent motilin receptor agonist with significant prokinetic properties. Its mechanism of action through the Gαq/13-PLC-IP3 and RhoA/Rho-kinase pathways is well-established, leading to smooth muscle contraction and accelerated gastric emptying. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The experimental protocols outlined in this guide provide a foundation for further research and development of EM574 and other motilin receptor agonists for the treatment of gastrointestinal motility disorders.
References
- 1. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EM574, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of EM574 on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
